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Introduction

OK-1035 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a
key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break
repair.[1] Its chemical name is 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone. OK-1035
functions as an ATP-competitive inhibitor of DNA-PK, thereby preventing the phosphorylation of
downstream targets, including the tumor suppressor protein p53.[1] This inhibition of DNA
repair can sensitize cancer cells to DNA-damaging agents and induce cell cycle arrest or
apoptosis, making OK-1035 a valuable tool for cancer research and drug development.

These application notes provide detailed protocols for the use of OK-1035 in cell culture
experiments to assess its effects on cell viability and the DNA damage response signaling
pathway.

Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of OK-1035
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Kinase IC50 (pM)
DNA-PK 8[1]
Protein Kinase A > 400
Protein Kinase C > 400
Myosin Light Chain Kinase > 400
Casein Kinase |l > 400
c-src Kinase > 400
Epidermal Growth Factor Receptor Kinase > 400
Insulin Receptor Kinase > 400

Data represents the concentration of OK-1035 required to inhibit 50% of the kinase activity in a
cell-free peptide-based assay. Data for kinases other than DNA-PK are representative of the
selectivity profile for a selective DNA-PK inhibitor.

Table 2: Effect of OK-1035 on the Viability of Hela Cells

OK-1035 Concentration (uM) Cell Viability (%) (72-hour incubation)
0 (Vehicle Control) 100

1 95+4.2

5 78+5.1

10 55+ 3.8

25 32+29

50 15+2.1

Data are presented as mean + standard deviation from three independent experiments. Cell
viability was assessed using a standard MTT or similar colorimetric assay.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_on_DNA_PK_Inhibitor_Target_Engagement_and_Binding_Kinetics.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Table 3: Inhibition of Adriamycin-Induced p21
E ion by OK-1035 in HCT116 Cell

Treatment p21 Protein Level (Fold Change)
Vehicle Control 1.0

Adriamycin (0.2 pg/mL) 45+0.5

Adriamycin + OK-1035 (10 uM) 21+03

Adriamycin + OK-1035 (25 uM) 1.2+0.2

Data are presented as mean * standard deviation from three independent experiments. p21
protein levels were quantified by Western blot analysis and normalized to a loading control.
This demonstrates OK-1035's ability to inhibit the function of p53, a direct target of DNA-PK.

Signaling Pathway

The following diagram illustrates the central role of DNA-PK in the non-homologous end joining
(NHEJ) pathway and its inhibition by OK-1035, leading to the downstream consequence of
reduced p53-mediated transcription.
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Caption: DNA-PK signaling in NHEJ and its inhibition by OK-1035.

Experimental Protocols
Cell Culture Protocol for HeLa Cells

Materials:
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» Hela cells

e Dulbecco's Modified Eagle's Medium (DMEM)
o Fetal Bovine Serum (FBS)
 Penicillin-Streptomycin solution

e Trypsin-EDTA solution

¢ Phosphate-Buffered Saline (PBS)

e Cell culture flasks/plates

e CO2 incubator (37°C, 5% CO2)

Procedure:

o Media Preparation: Prepare complete growth medium by supplementing DMEM with 10%
FBS and 1% Penicillin-Streptomycin.

o Cell Seeding: Seed Hela cells in appropriate cell culture flasks or plates at a density of 2 x
1075 cells/mL.

¢ Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

o Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and
detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium
and re-seed the cells at a 1:5 to 1:10 dilution.

Cell Viability Assay (MTT Assay)

Materials:
e Hela cells
o 96-well plates

o Complete growth medium
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DMSO

Microplate reader

Experimental Workflow:

OK-1035 stock solution (in DMSO)

Cell Viability Assay Workflow
Seed Hela cells in a 96-well plate
(5,000 cells/well)

Y
Encubate for 24 hours to allow attachmena

Y

Treat cells with varying concentrations of OK-1035
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Caption: Workflow for assessing cell viability with OK-1035.

Procedure:

Seed 5,000 HelLa cells per well in a 96-well plate and incubate for 24 hours.
e Prepare serial dilutions of OK-1035 in complete growth medium.

e Remove the medium from the wells and add 100 pL of the OK-1035 dilutions or vehicle
control (DMSO) to the respective wells.

e Incubate the plate for 72 hours.
e Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

o Aspirate the medium and add 100 pL of DMSO to each well to dissolve the formazan
crystals.

e Measure the absorbance at 570 nm using a microplate reader.

o Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of p53 Phosphorylation

Materials:

HelLa or HCT116 cells

o 6-well plates

o Complete growth medium

e OK-1035 stock solution (in DMSO)

o DNA-damaging agent (e.g., Adriamycin, Etoposide, or ionizing radiation)

o RIPA lysis buffer with protease and phosphatase inhibitors
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o BCA protein assay kit

o SDS-PAGE gels

» Transfer buffer

» PVDF membrane

» Blocking buffer (5% non-fat milk or BSA in TBST)

e Primary antibodies (anti-phospho-p53, anti-total-p53, anti-p21, anti-GAPDH)
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Experimental Workflow:
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Western Blot Workflow for p53 Phosphorylation
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Caption: Workflow for analyzing p53 phosphorylation after OK-1035 treatment.
Procedure:
o Seed cells in 6-well plates and grow to 70-80% confluency.

e Pre-treat the cells with the desired concentrations of OK-1035 or vehicle control for 1 hour.
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e Induce DNA damage by adding a DNA-damaging agent (e.g., 0.2 pug/mL Adriamycin) or by
exposing the cells to ionizing radiation.

 Incubate for the desired time period (e.g., 6-24 hours).

e Wash the cells with cold PBS and lyse them with RIPA buffer.

o Determine the protein concentration of the lysates using a BCA assay.

o Denature 20-30 pg of protein from each sample by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

¢ Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

 Incubate the membrane with primary antibodies against phospho-p53, total p53, p21, and a
loading control (e.g., GAPDH) overnight at 4°C.

e Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

o Detect the protein bands using a chemiluminescent substrate and an imaging system.

o Quantify the band intensities and normalize the levels of the proteins of interest to the
loading control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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